2,2'-(Cyclohex-1-ene-1,2-diyl)bis(3-methyl-1-benzothiophene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Cyclohex-1-ene-1,2-diyl)bis(3-methyl-1-benzothiophene) is an organic compound characterized by a cyclohexene ring bonded to two benzothiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Cyclohex-1-ene-1,2-diyl)bis(3-methyl-1-benzothiophene) typically involves organic synthesis techniques. The process often requires specialized laboratory equipment and conditions, including controlled temperatures and the use of specific reagents .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,2’-(Cyclohex-1-ene-1,2-diyl)bis(3-methyl-1-benzothiophene) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce more saturated compounds.
Scientific Research Applications
2,2’-(Cyclohex-1-ene-1,2-diyl)bis(3-methyl-1-benzothiophene) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Its derivatives may have potential biological activity, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-(Cyclohex-1-ene-1,2-diyl)bis(3-methyl-1-benzothiophene) involves its interaction with molecular targets and pathways within a system. The specific pathways and targets depend on the context of its use, such as in biological systems or material science .
Comparison with Similar Compounds
Properties
CAS No. |
258498-74-7 |
---|---|
Molecular Formula |
C24H22S2 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
3-methyl-2-[2-(3-methyl-1-benzothiophen-2-yl)cyclohexen-1-yl]-1-benzothiophene |
InChI |
InChI=1S/C24H22S2/c1-15-17-9-5-7-13-21(17)25-23(15)19-11-3-4-12-20(19)24-16(2)18-10-6-8-14-22(18)26-24/h5-10,13-14H,3-4,11-12H2,1-2H3 |
InChI Key |
OZCPEKGBIRODHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C3=C(CCCC3)C4=C(C5=CC=CC=C5S4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.